Potency Advantage: Sub-Nanomolar Ki Values Against CDK2/4/6 vs. Palbociclib's Narrower Profile
Ebvaciclib demonstrates balanced and potent inhibition of CDK2, CDK4, and CDK6 with Ki values of 0.09 nM, 0.13 nM, and 0.16 nM, respectively [1]. In contrast, palbociclib, a selective CDK4/6 inhibitor, lacks activity against CDK2, a key mediator of resistance to CDK4/6 inhibition [2].
| Evidence Dimension | Enzymatic inhibition potency (Ki) |
|---|---|
| Target Compound Data | CDK2: 0.09 nM; CDK4: 0.13 nM; CDK6: 0.16 nM |
| Comparator Or Baseline | Palbociclib: CDK4/6 selective; no significant CDK2 inhibition reported |
| Quantified Difference | Not directly quantifiable; differentiation lies in inclusion of CDK2 inhibition |
| Conditions | Biochemical kinase assays |
Why This Matters
Procuring (S)-Ebvaciclib is essential for studies requiring CDK2 inhibition to overcome CDK4/6 inhibitor resistance, a capability absent in palbociclib.
- [1] MedChemExpress. PF-06873600 (Ebvaciclib) Product Page. Ki values: CDK2: 0.09 nM, CDK4: 0.13 nM, CDK6: 0.16 nM. View Source
- [2] Freeman-Cook K, et al. Expanding control of the tumor cell cycle with a CDK2/4/6 inhibitor. Cancer Cell. 2021;39(10):1404-1421.e11. View Source
